molecular formula C9H13ClS B8731547 2-tert-Butyl-5-(chloromethyl)thiophene CAS No. 106341-43-9

2-tert-Butyl-5-(chloromethyl)thiophene

Cat. No.: B8731547
CAS No.: 106341-43-9
M. Wt: 188.72 g/mol
InChI Key: GBGQSCNMOMHYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butyl-5-(chloromethyl)thiophene is a high-value organothiophene intermediate designed for advanced chemical synthesis. Its structure, featuring an electron-donating tert-butyl group and a highly reactive chloromethyl handle, makes it a versatile building block in medicinal chemistry and materials science. The chloromethyl group undergoes efficient nucleophilic substitution, allowing researchers to easily introduce the 2-tert-butylthiophene moiety into more complex structures through reactions such as etherification, esterification, or cyanation. This reactivity is typical of chloromethylthiophenes, which are known to be key precursors for active pharmaceutical ingredients (APIs) and other functional molecules . In research and development, this compound is particularly valuable for constructing novel biologically active molecules. The 2-tert-butyl-5-substituted thiophene scaffold is of significant interest in the synthesis of potential glucagon receptor antagonists for metabolic diseases and other pharmacologically active compounds exploring structure-activity relationships . Furthermore, in materials science, this compound serves as a critical precursor for the development of organic electronic materials, including conductive polymers and non-linear optical (NLO) chromophores, where the tert-butyl group can enhance solubility and processability . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use. Researchers should handle this compound with care, adhering to all appropriate laboratory safety protocols, as materials with chloromethyl groups may be irritants and require proper personal protective equipment. The synthesis of such compounds is often achieved via regioselective chloromethylation of the corresponding thiophene derivative .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106341-43-9

Molecular Formula

C9H13ClS

Molecular Weight

188.72 g/mol

IUPAC Name

2-tert-butyl-5-(chloromethyl)thiophene

InChI

InChI=1S/C9H13ClS/c1-9(2,3)8-5-4-7(6-10)11-8/h4-5H,6H2,1-3H3

InChI Key

GBGQSCNMOMHYOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(S1)CCl

Origin of Product

United States

Synthetic Methodologies for 2 Tert Butyl 5 Chloromethyl Thiophene

Precursor Synthesis and Derivatization Strategies

The introduction of a tert-butyl group onto the thiophene (B33073) ring is the foundational step. This is most commonly achieved through electrophilic substitution reactions.

Friedel-Crafts alkylation is a primary method for introducing a tert-butyl group onto the thiophene ring. This reaction typically involves an alkylating agent and a Lewis acid catalyst. Common alkylating agents include isobutylene, tert-butyl chloride, and tert-butyl alcohol. The choice of catalyst is crucial to avoid undesirable side reactions, as the thiophene ring can be sensitive to strong acids. google.com Catalysts such as boron trifluoride-etherate have been employed for the alkylation of thiophene. google.com

The reaction conditions, including temperature and the ratio of reactants, are optimized to favor the formation of the mono-substituted product, 2-tert-butylthiophene.

Table 1: Examples of Alkylating Agents for Thiophene

Alkylating Agent Catalyst Reference
Isobutylene Boron trifluoride-etherate google.com
Tertiary butyl alcohol Boron trifluoride-etherate google.com
Amyl chlorides Not specified google.com

This table is generated based on examples of alkylating agents used for thiophene and related compounds.

While direct alkylation is common, alternative strategies can be employed to construct the tert-butylated thiophene core. These methods may involve the cyclization of appropriately substituted precursors. For instance, the Fiesselmann thiophene synthesis offers a versatile route to substituted thiophenes, which could be adapted to produce 2-tert-butylthiophene by starting with suitable precursors. acs.org This "ring closure" approach can sometimes offer better control over regioselectivity compared to direct alkylation. acs.org

Once the 2-tert-butylthiophene scaffold is in place, the next step is the introduction of the chloromethyl group. This is typically achieved through a direct chloromethylation reaction.

Chloromethylation of thiophene and its derivatives is a well-established process. The most common method involves the reaction of the thiophene substrate with formaldehyde (B43269) and hydrogen chloride. nbinno.comorgsyn.org This reaction is a type of electrophilic aromatic substitution, where the electrophile is generated from formaldehyde and HCl.

The reaction can be carried out using various sources of formaldehyde, such as paraformaldehyde or formalin. google.comdur.ac.uk The presence of a catalyst, often a Lewis acid like zinc chloride, can facilitate the reaction. nbinno.comdur.ac.uk However, in some cases, the reaction can proceed without a catalyst. dur.ac.uk

The efficiency and selectivity of the chloromethylation reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the molar ratios of the reactants.

For the chloromethylation of thiophene, maintaining a low temperature, typically between -15°C and +20°C, is often preferred to minimize the formation of byproducts. google.com A temperature range of 0°C to +10°C is considered particularly advantageous. google.com The molar ratio of thiophene to the chloromethylating agents (hydrochloric acid, hydrogen chloride gas, and paraformaldehyde) is also a critical factor, with a preferred ratio often being 1.0 : 1.0-1.3 : 0.75-1.0 : 1.0, respectively. google.com

The reaction can be performed in the presence of a co-solvent, such as a compound containing a keto group, which can improve the reaction yield. google.comgoogle.com The volumetric ratio of thiophene to the keto-containing compound can vary, with a range of 1:1 to 1:3 being common. google.com

Table 2: Optimized Conditions for Chloromethylation of Thiophene

Parameter Preferred Range Reference
Temperature -15°C to +20°C google.com
Optimal Temperature 0°C to +10°C google.com
Molar Ratio (Thiophene:HCl(aq):HCl(g):Paraformaldehyde) 1.0 : 1.0-1.3 : 0.75-1.0 : 1.0 google.com

This table summarizes optimized reaction conditions for the chloromethylation of thiophene as described in the provided search results.

Preparation of Chloromethyl Thiophene Intermediates

Direct Chloromethylation of Thiophene Systems
Control of Regioselectivity in Chloromethylation Processes

The direct chloromethylation of 2-tert-butylthiophene is a primary route for the synthesis of 2-tert-Butyl-5-(chloromethyl)thiophene. The regioselectivity of this electrophilic aromatic substitution is predominantly governed by the directing effect of the tert-butyl group. As a bulky, electron-donating group, the tert-butyl substituent at the C2 position strongly activates the thiophene ring towards electrophilic attack and directs incoming electrophiles to the C5 position. This inherent directing effect ensures that the chloromethyl group is introduced almost exclusively at the desired C5 position, leading to high regioselectivity.

Standard chloromethylation conditions involve the use of formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride. However, these reactions are often plagued by the formation of side products and tar, which can complicate purification and reduce yields google.comgoogle.com. To address these challenges, modifications to the reaction medium have been developed. One effective strategy is to perform the chloromethylation in the presence of a compound containing a keto group, such as acetone, methyl ethyl ketone, or methyl isobutyl ketone google.comgoogle.com. This method has been shown to yield a purer product, with the content of the isomeric impurity, 3-chloromethyl-thiophene, being significantly reduced google.comgoogle.com. The reaction is typically carried out at low temperatures, between -15°C and +20°C, to further minimize side reactions google.com.

Table 1: Reaction Parameters for Regioselective Chloromethylation

Parameter Condition Purpose Reference
Directing Group 2-tert-Butyl Activates ring and directs substitution to C5 N/A
Reagents Paraformaldehyde, HCl Source of the chloromethyl electrophile google.comorgsyn.org
Solvent Ketone (e.g., Acetone, MIBK) Increases purity, reduces byproducts google.comgoogle.com

| Temperature | 0°C to 10°C | Minimizes tar formation and side reactions | google.com |

Indirect Routes to Chloromethyl Substitution

Indirect methods provide an alternative pathway to this compound, often yielding a cleaner product by avoiding the harsh conditions of direct chloromethylation. A common indirect strategy involves the synthesis and subsequent conversion of an intermediate, 2-tert-Butyl-5-(hydroxymethyl)thiophene.

This two-step process begins with the introduction of a hydroxymethyl group, which can be accomplished through various methods, such as the Vilsmeier-Haack formylation of 2-tert-butylthiophene to produce 2-tert-butylthiophene-5-carbaldehyde, followed by reduction of the aldehyde with a mild reducing agent like sodium borohydride.

The resulting alcohol, 2-tert-Butyl-5-(hydroxymethyl)thiophene, is then converted to the target chloromethyl compound. This transformation is readily achieved by treating the alcohol with a chlorinating agent. Thionyl chloride (SOCl₂) in the presence of a base like pyridine is a standard reagent for this conversion chemicalbook.com. Alternatively, the alcohol can be converted to an intermediate mesylate using methanesulfonyl chloride (MsCl) and a non-nucleophilic base such as diisopropylethylamine (DIEA), which is then displaced by a chloride source to yield the final product chemicalbook.com.

Table 2: Two-Step Indirect Synthesis of this compound

Step Reaction Key Reagents Intermediate/Product
1 Formylation & Reduction 1. POCl₃, DMF2. NaBH₄ 2-tert-Butyl-5-(hydroxymethyl)thiophene

| 2 | Chlorination | SOCl₂, Pyridine | this compound |

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be designed using either sequential (linear) or one-pot strategies, which fall under the broader categories of divergent and convergent pathways.

Sequential Functionalization Approaches

A sequential, or linear, synthesis is the most straightforward and commonly employed strategy. This approach involves the stepwise modification of a starting material. For this compound, the synthesis typically begins with the commercially available thiophene ring.

The sequence of reactions is as follows:

Friedel-Crafts Alkylation: Thiophene is first alkylated with a tert-butyl source, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst to form 2-tert-butylthiophene.

Chloromethylation: The resulting 2-tert-butylthiophene is then subjected to chloromethylation, as described in section 2.1.2.1.2, to introduce the chloromethyl group at the C5 position.

This linear approach allows for the isolation and purification of intermediates at each stage, ensuring the quality of the final product.

One-Pot Synthesis Strategies

One-pot syntheses aim to combine multiple reaction steps into a single operation, thereby increasing efficiency by reducing workup procedures and minimizing solvent waste. While a specific one-pot synthesis for this compound is not prominently documented, the principles of multicomponent reactions used for other thiophene derivatives could be adapted researchgate.net.

For instance, a modified Gewald reaction, a well-known multicomponent synthesis of 2-aminothiophenes, could conceptually be engineered . Such a strategy would involve reacting a ketone or aldehyde precursor containing the tert-butyl group with a source of the chloromethyl group and a sulfur donor in a single reaction vessel. This approach stands out for its efficiency in forming multiple bonds in one operation researchgate.net. However, developing such a process would require significant optimization to control the reactivity of the various components and ensure the desired product is formed selectively.

Catalytic Systems and Reagent Optimization in Synthesis

Modern organic synthesis increasingly relies on catalytic systems to improve reaction efficiency, selectivity, and sustainability. The synthesis of thiophene derivatives, including the precursors to this compound, has benefited significantly from these advancements.

Metal-Catalyzed Transformations for Thiophene Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of substituted thiophenes nih.govnih.gov. These methods could be applied to construct the 2-tert-butylthiophene core, which is the immediate precursor for the final chloromethylation step.

Palladium-Catalyzed Reactions: The Suzuki and Stille cross-coupling reactions are among the most versatile methods. A Suzuki reaction could involve coupling a thiophene-2-boronic acid with a tert-butyl halide, or vice-versa, in the presence of a palladium catalyst nih.gov. Similarly, Pd-catalyzed direct C-H arylation offers a route to functionalize the thiophene ring without the need for pre-functionalization like boronic acids . The palladium/norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani reaction, has emerged as a powerful method for the difunctionalization of arenes and could be adapted for thiophenes nih.gov.

Nickel-Catalyzed Reactions: The Kumada cross-coupling reaction provides an effective method for coupling a thiophene Grignard reagent (e.g., 2-thienylmagnesium bromide) with a tert-butyl halide using a nickel catalyst nih.gov. This approach is often performed as a one-pot reaction where the Grignard reagent is generated in situ nih.gov.

Copper-Catalyzed Reactions: Copper catalysts are also widely employed in thiophene synthesis. For example, copper-catalyzed tandem S-alkenylation of potassium sulfide with 1,4-diiodo-1,3-dienes provides an efficient route to substituted thiophenes .

These catalytic methods offer high levels of regioselectivity and functional group tolerance, making them valuable for constructing complex thiophene derivatives.

Table 3: Potential Metal-Catalyzed Reactions for Precursor Synthesis

Reaction Type Metal Catalyst Reactants Application Reference
Suzuki Coupling Palladium (Pd) Thiophene-boronic acid + tert-butyl halide C-C bond formation nih.gov
Kumada Coupling Nickel (Ni) Thiophene-Grignard + tert-butyl halide C-C bond formation nih.gov
Direct C-H Arylation Palladium (Pd) Thiophene + Aryl bromide Direct functionalization

| S-Alkenylation | Copper (Cu) | Potassium sulfide + Dienes | Thiophene ring formation | |

Reagent Systems for Directed Halogenation and Alkylation

The synthesis of this compound is typically approached as a two-stage process. First, the thiophene ring is alkylated to introduce the tert-butyl group, yielding 2-tert-butylthiophene. Second, this intermediate undergoes a directed chloromethylation to install the chloromethyl group at the 5-position, a site activated by the existing alkyl substituent.

The primary alkylation method is the Friedel-Crafts reaction. Thiophene is reacted with an alkylating agent in the presence of a catalyst. Common reagents for introducing the tert-butyl group include isobutylene or tert-butyl alcohol. google.com Catalysts for this electrophilic substitution are typically Lewis acids, with boron trifluoride and its complexes, such as boron trifluoride-etherate, being effective. google.com The tert-butyl group is an activating group and directs subsequent electrophilic substitutions primarily to the vacant alpha-position (the 5-position).

Following the synthesis of 2-tert-butylthiophene, the key step of directed halogenation, specifically chloromethylation, is performed. This reaction introduces the chloromethyl (-CH₂Cl) group onto the thiophene ring. For 2-substituted thiophenes, this electrophilic substitution occurs preferentially at the 5-position. wikipedia.org The most common and historically significant reagent system for this transformation is the Blanc chloromethylation or a variation thereof. orgsyn.org This involves the use of formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride. orgsyn.orggoogle.com The reaction is typically conducted in the presence of concentrated hydrochloric acid. orgsyn.org

To improve reaction conditions and product purity, procedural modifications have been developed. One such improvement involves conducting the chloromethylation in the presence of a ketone-containing compound, such as methyl isobutyl ketone, which can lead to a purer product with fewer byproducts like 3-chloromethylthiophene. google.comgoogle.com

Alternative reagents can also be employed for chloromethylation. Thionyl chloride in the presence of a base like pyridine can convert the corresponding alcohol, (5-tert-butylthiophen-2-yl)methanol, into the desired chloromethyl derivative. chemicalbook.com

Below is a table summarizing the key reagent systems involved in the synthesis.

Reaction Step Reagent Type Specific Reagents Role
Alkylation Alkylating AgentIsobutylene, tert-Butyl Alcohol google.comSource of tert-butyl group
CatalystBoron trifluoride-etherate google.comLewis acid catalyst for Friedel-Crafts reaction
Chloromethylation Chloromethylating AgentsFormaldehyde (or Paraformaldehyde) and Hydrogen Chloride orgsyn.orggoogle.comForm the electrophile for chloromethylation
Solvent/AdditiveMethyl Isobutyl Ketone google.comgoogle.comImproves product purity
Alternative ReagentThionyl Chloride / Pyridine chemicalbook.comFor conversion of the corresponding alcohol

Isolation and Purification Techniques in Synthetic Protocols

The isolation and purification of this compound from the reaction mixture are crucial for obtaining a product of high purity. The techniques employed are standard for organic synthesis but must be performed carefully due to the compound's nature as a lachrymator and its potential for instability. orgsyn.org

Following the chloromethylation reaction, the initial workup typically involves quenching the reaction mixture with water. This is followed by extraction of the crude product into a suitable organic solvent, such as diethyl ether or dichloromethane. orgsyn.orgchemicalbook.com The organic extract is then subjected to a series of washing steps. These washes are designed to remove unreacted reagents and acidic byproducts. A wash with water is followed by a wash with a mild base, such as a saturated sodium bicarbonate solution or a potassium carbonate solution, to neutralize any remaining acid. orgsyn.orggoogle.comchemicalbook.com A final wash with brine helps to remove residual water from the organic phase.

After washing, the organic solution is dried over an anhydrous drying agent, such as calcium chloride or sodium sulfate, to remove all traces of water. orgsyn.orgchemicalbook.com The solvent is then removed under reduced pressure, a process commonly known as rotary evaporation, to yield the crude product. orgsyn.org

The final and most critical purification step for this compound is vacuum distillation. orgsyn.orggoogle.com Distillation under reduced pressure is necessary because many thiophene derivatives, especially those with reactive functional groups like the chloromethyl group, can be thermally unstable at atmospheric pressure. The distillation is often performed using a fractionating column to achieve better separation from any remaining starting material or byproducts. orgsyn.org For the related compound 2-(chloromethyl)thiophene (B1266113), a boiling point of 73–75°C at 17 mm Hg has been reported. orgsyn.org

It is important to note that chloromethylated thiophenes can be unstable upon storage. orgsyn.org To prevent decomposition, which may involve resinification and the liberation of hydrogen chloride, a stabilizer such as dicyclohexylamine can be added to the purified product before it is stored, preferably in a refrigerator. orgsyn.org

The table below outlines the common steps and reagents used in the isolation and purification process.

Purification Step Technique/Reagent Purpose
Initial Workup Water QuenchTo stop the reaction and dissolve water-soluble components.
Solvent Extraction (e.g., Diethyl Ether)To transfer the product from the aqueous reaction mixture to an organic solvent. orgsyn.org
Washing Water WashTo remove water-soluble impurities. orgsyn.org
Sodium Bicarbonate or Potassium Carbonate SolutionTo neutralize and remove residual acids. google.comchemicalbook.com
Brine WashTo facilitate the removal of water from the organic layer. chemicalbook.com
Drying Anhydrous Calcium Chloride or Sodium SulfateTo remove dissolved water from the organic extract. orgsyn.orgchemicalbook.com
Solvent Removal Rotary EvaporationTo remove the extraction solvent and isolate the crude product.
Final Purification Vacuum DistillationTo purify the final product based on its boiling point under reduced pressure. orgsyn.org
Stabilization DicyclohexylamineTo prevent decomposition during storage. orgsyn.org

Chemical Reactivity and Transformation of 2 Tert Butyl 5 Chloromethyl Thiophene

Reactions Involving the Chloromethyl Moiety

The primary site of reactivity in 2-tert-butyl-5-(chloromethyl)thiophene is the carbon-chlorine bond of the chloromethyl group. This benzylic-like halide is susceptible to nucleophilic attack and other transformations, making it a key synthon in organic synthesis.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction pathway for this compound, where the chloride ion is displaced by a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, although an SN1 pathway can be favored under certain conditions due to the potential for stabilization of the resulting carbocation by the adjacent thiophene (B33073) ring. Thiophene derivatives are known to be significantly more reactive than their benzene (B151609) counterparts in nucleophilic substitution reactions.

A broad spectrum of nucleophiles containing nitrogen, oxygen, or sulfur can readily displace the chloride from the chloromethyl group, leading to the formation of new carbon-heteroatom bonds.

Nitrogen Nucleophiles: Amines, azides, and other nitrogen-containing compounds react with this compound to form the corresponding amino and azido (B1232118) derivatives. For instance, the reaction with sodium azide (B81097) introduces an azido group, which can be further transformed into an amine. Secondary amines also react to yield tertiary amine derivatives. The reaction with cyanide, a potent nucleophile, leads to the formation of the corresponding nitrile, extending the carbon chain and providing a precursor for carboxylic acids, amines, and other functional groups. rhhz.net

Oxygen Nucleophiles: Alkoxides and carboxylates serve as effective oxygen nucleophiles. Reactions with sodium methoxide (B1231860) or other alkoxides in an appropriate solvent yield the corresponding ether. Similarly, reaction with carboxylate salts produces ester derivatives.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently with this compound to form thioethers. The high nucleophilicity of sulfur ensures that these reactions are generally fast and high-yielding.

Table 1: Representative Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Typical Conditions
Azide Sodium Azide (NaN₃) 2-tert-Butyl-5-(azidomethyl)thiophene DMF, Room Temperature
Cyanide Sodium Cyanide (NaCN) 2-(2-tert-Butyl-5-thienyl)acetonitrile Ethanol/Water, Reflux
Amine Diethylamine (Et₂NH) N,N-Diethyl-1-(5-tert-butyl-2-thienyl)methanamine Base, THF
Alkoxide Sodium Methoxide (NaOMe) 2-tert-Butyl-5-(methoxymethyl)thiophene Methanol, Reflux

The reaction of this compound with trivalent phosphorus compounds, such as trialkyl phosphites, is a key method for the formation of phosphonates, which are precursors to phosphine (B1218219) oxides. This transformation typically proceeds via the Michaelis-Arbuzov reaction. wikipedia.org In this reaction, the chloromethylthiophene is treated with a trialkyl phosphite, such as triethyl phosphite, to yield the corresponding diethyl phosphonate (B1237965).

The initial step involves the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a phosphonium (B103445) salt intermediate. In the subsequent step, the displaced chloride ion attacks one of the ethyl groups of the phosphite, leading to the formation of the stable phosphonate ester and ethyl chloride as a byproduct. These phosphonates are valuable intermediates in organic synthesis, notably in the Horner-Wadsworth-Emmons olefination reaction.

Table 2: Synthesis of a Phosphonate Derivative

Reactant Reagent Product Typical Conditions

Elimination Reactions

Under the influence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form 2-tert-butyl-5-vinylthiophene. This reaction proceeds via an E2 (bimolecular elimination) mechanism, where the base abstracts a proton from the methyl group concurrently with the departure of the chloride ion. The choice of a bulky base, such as potassium tert-butoxide, is crucial to favor elimination over substitution. The resulting vinylthiophene is a valuable monomer for polymerization and a versatile intermediate for further functionalization. msu.edu

Table 3: Elimination Reaction to Form a Vinylthiophene

Reactant Reagent Product Typical Conditions

Organometallic Reagent Formation and Subsequent Reactions

The chloromethyl group can be converted into an organometallic species, most commonly a Grignard reagent, which can then participate in a variety of carbon-carbon bond-forming reactions.

The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), leads to the formation of the corresponding Grignard reagent, (5-tert-butyl-2-thienylmethyl)magnesium chloride. This organometallic intermediate is a potent nucleophile and can be used in a variety of subsequent reactions.

One of the most important applications of this Grignard reagent is in transition metal-catalyzed cross-coupling reactions, such as the Kumada coupling. organic-chemistry.org In a typical Kumada coupling, the Grignard reagent is reacted with an aryl or vinyl halide in the presence of a nickel or palladium catalyst. This reaction forms a new carbon-carbon bond between the thienylmethyl group and the aryl or vinyl moiety. For instance, the reaction with an aryl bromide, catalyzed by a nickel complex, would yield a diarylmethane derivative. These cross-coupling reactions are powerful tools for the construction of complex organic molecules. rhhz.netnih.gov

Table 4: Grignard Reagent Formation and Kumada Cross-Coupling

Reaction Step Reagents Product Typical Conditions
Grignard Formation Magnesium (Mg) (5-tert-Butyl-2-thienylmethyl)magnesium chloride THF, Room Temperature
Zinc Organometallic Species Generation and Applications

The chloromethyl moiety of this compound provides a direct pathway for the generation of a highly useful organozinc reagent. Organozinc compounds are valued in organic synthesis for their moderate reactivity, which allows for excellent functional group tolerance compared to more reactive organolithium or Grignard reagents. sigmaaldrich.com

Generation of 2-tert-butyl-5-((chlorozincio)methyl)thiophene

The most common method for preparing such a reagent involves the direct oxidative addition of zinc metal into the carbon-chlorine bond. For this transformation to proceed efficiently with an alkyl chloride, highly activated zinc, often referred to as Rieke® Zinc, is typically required. The reaction involves the insertion of zinc metal into the C-Cl bond of the chloromethyl group, yielding the corresponding organozinc halide.

Reaction: this compound + Zn → 2-tert-butyl-5-((chlorozincio)methyl)thiophene

This organozinc species is a valuable intermediate for carbon-carbon bond formation.

Applications in Cross-Coupling Reactions

The primary application of this thienyl-based organozinc reagent is in palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of a new carbon-carbon bond by coupling the organozinc compound with various organic halides or triflates (R'-X). wikipedia.org The versatility of the Negishi coupling permits the introduction of a wide array of substituents onto the methylene (B1212753) bridge of the original molecule.

The general scheme for a Negishi coupling involving this reagent is as follows:

2-tert-butyl-5-((chlorozincio)methyl)thiophene + R'-X --(Pd or Ni catalyst)--> 2-tert-butyl-5-(R'-methyl)thiophene + ZnClX

The table below illustrates potential applications of this organozinc reagent in Negishi coupling reactions.

Coupling Partner (R'-X)Catalyst System (Example)Product (2-tert-butyl-5-(R'-methyl)thiophene)Significance of Product Class
IodobenzenePd(PPh₃)₄2-tert-Butyl-5-benzylthiopheneBuilding block for pharmaceuticals and materials science
Vinyl BromidePdCl₂(dppf)2-tert-Butyl-5-allylthiopheneIntermediate for polymers and fine chemicals
4-BromoacetophenonePd₂(dba)₃ / SPhos2-tert-Butyl-5-(4-acetylbenzyl)thiophenePrecursor to complex functionalized molecules
2-ChloropyridineNi(acac)₂ / PPh₃2-tert-Butyl-5-((pyridin-2-yl)methyl)thiopheneComponent in ligands and bioactive compounds. researchgate.net

Reactivity of the Thiophene Ring System

The thiophene ring is an aromatic heterocycle that is significantly more electron-rich than benzene, making it highly susceptible to electrophilic aromatic substitution. e-bookshelf.denih.gov The reactivity and regioselectivity of these substitutions on this compound are governed by the combined influence of the two substituents.

In this compound, the 2- and 5-positions are occupied, meaning electrophilic attack can only occur at the 3- or 4-positions. The outcome of such a reaction is determined by the directing effects of the existing groups.

tert-Butyl Group (-C(CH₃)₃): This is an alkyl group, which acts as an activating ortho-, para- director. It donates electron density to the ring via an inductive effect and hyperconjugation, stabilizing the cationic intermediate (sigma complex) formed during the reaction. stackexchange.com It directs incoming electrophiles to the adjacent (ortho) position 3 and the para position 5 (which is already substituted).

Chloromethyl Group (-CH₂Cl): This group has competing electronic effects. The chlorine atom is electronegative, exerting an electron-withdrawing inductive effect that deactivates the ring. However, the methylene group can still engage in hyperconjugation, donating electron density. For substituted benzenes, the -CH₂Cl group is generally considered a weak deactivating group but still functions as an ortho-, para- director. stackexchange.com In this thiophene system, it would direct incoming electrophiles to the adjacent (ortho) position 4 and the para position 2 (which is already substituted).

The final substitution pattern depends on the balance between these electronic effects and the significant steric hindrance from the bulky tert-butyl group. libretexts.org

PositionElectronic InfluenceSteric InfluencePredicted Reactivity
Position 3 Activated by the ortho-directing tert-butyl group. Weakly deactivated by the meta-directing chloromethyl group.Highly hindered by the adjacent tert-butyl group, making the approach of an electrophile difficult.Minor product expected due to severe steric hindrance.
Position 4 Activated by the ortho-directing chloromethyl group. Weakly activated by the meta-directing tert-butyl group.Sterically unhindered, allowing for easy approach of an electrophile.Major product expected due to accessibility and activation from the chloromethyl group's ortho-directing effect.

Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are predicted to occur predominantly at the 4-position of the thiophene ring.

Metalation, typically achieved through deprotonation with a strong organolithium base like n-butyllithium (n-BuLi), is a powerful method for functionalizing thiophenes. The regioselectivity of this reaction is determined by the acidity of the ring protons, which is influenced by adjacent functional groups. In 2,5-disubstituted thiophenes, metalation occurs at one of the vacant β-positions (3 or 4).

The directing ability of the substituents and steric factors are crucial. While both positions 3 and 4 are β-protons, the C-H bond at position 3 is adjacent to the extremely bulky tert-butyl group. This steric hindrance makes the approach of the organolithium base to deprotonate at C-3 highly unfavorable. In contrast, the C-H bond at position 4 is adjacent to the less bulky chloromethyl group, making it the preferred site for metalation.

The process involves:

Deprotonation at the 4-position with a strong base (e.g., n-BuLi in THF at low temperature) to form a lithiated intermediate.

Quenching of the resulting 4-lithio-2-tert-butyl-5-(chloromethyl)thiophene species with an electrophile to introduce a new substituent at the 4-position.

The following table details potential functionalization reactions following metalation.

ElectrophileReagentProduct
Carbon DioxideCO₂(s), then H₃O⁺This compound-4-carboxylic acid
AldehydeR-CHO, then H₃O⁺(2-tert-Butyl-5-(chloromethyl)thiophen-4-yl)(R)methanol
IodineI₂2-tert-Butyl-5-(chloromethyl)-4-iodothiophene
Dimethylformamide (DMF)DMF, then H₃O⁺This compound-4-carbaldehyde

While the thiophene ring is generally stable due to its aromaticity, it can undergo ring-opening reactions under specific, often harsh, conditions. One known pathway involves nucleophilic attack on the sulfur atom by a strong nucleophile, such as an organolithium reagent. beilstein-journals.orgresearchgate.net

In the case of this compound, treatment with an excess of a potent organolithium reagent (like n-BuLi or PhLi) could potentially lead to a nucleophilic attack on the sulfur atom. This would disrupt the aromaticity and cleave a C-S bond, resulting in a linear lithiated species. Subsequent reaction with an electrophile, such as water or DMF, would yield a functionalized open-chain product. This reaction pathway is less common than electrophilic substitution or metalation and generally requires forcing conditions. The presence of the chloromethyl group might also compete for reaction with the organolithium reagent, leading to a mixture of products.

Spontaneous rearrangement processes of the this compound scaffold are not well-documented and are generally not expected under standard laboratory conditions due to the stability of the substituted aromatic ring.

Reactivity of the tert-Butyl Group

The influence of the tert-butyl group is a classic example of how substituent effects dictate reaction outcomes in organic chemistry.

Steric Effects: The most significant property of the tert-butyl group is its large steric bulk. libretexts.org This has a profound impact on reactions involving the adjacent 3-position of the thiophene ring.

Shielding: It physically blocks the C-3 position, hindering the approach of both electrophiles in electrophilic aromatic substitution and strong bases in metalation reactions. This steric shield is the primary reason why reactions are directed away from the C-3 position, favoring the more accessible C-4 position. stackexchange.com

Conformational Locking: While less critical for a flat aromatic ring, the bulk of the group can influence the preferred orientation of products formed from reactions on the chloromethyl side chain.

Electronic Effects: The tert-butyl group is electron-donating, which influences the reactivity of the thiophene ring. nih.gov

Hyperconjugation: The overlap of the C-C σ-bonds of the tert-butyl group with the π-system of the thiophene ring further donates electron density.

Ring Activation: Together, these electron-donating effects activate the thiophene ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted thiophene. stackexchange.com This activation helps to stabilize the positively charged sigma complex intermediate formed during electrophilic substitution, lowering the activation energy of the reaction.

The dual steric and electronic effects of the tert-butyl group are summarized below.

EffectDescriptionConsequence on Reaction Pathway
Steric Hindrance The large physical size of the group blocks access to the adjacent C-3 position.- Prevents electrophilic attack at C-3.
  • Prevents deprotonation (metalation) at C-3.
  • Directs reactivity towards the C-4 position.
  • Electronic Donation (+I, Hyperconjugation) The group donates electron density to the thiophene ring, stabilizing positive charges.- Activates the entire ring towards electrophilic aromatic substitution.
  • Stabilizes the carbocation intermediate formed during attack at the C-3 and C-5 positions.
  • Influence on Reaction Kinetics and Thermodynamics

    The unique substitution pattern of this compound, featuring a bulky, electron-donating tert-butyl group and a reactive chloromethyl group on a thiophene ring, profoundly influences the kinetics and thermodynamics of its chemical transformations. The interplay of steric and electronic effects governs the rates and outcomes of reactions involving this molecule.

    Influence on Reaction Kinetics

    The kinetics of reactions involving this compound are primarily dictated by two opposing factors: the steric hindrance imposed by the tert-butyl group and the electronic activation provided by the thiophene ring and its substituents.

    Steric Effects: The tert-butyl group is exceptionally bulky, creating significant steric hindrance around the thiophene ring. numberanalytics.com This steric congestion can impede the approach of reactants, particularly to the adjacent positions on the ring. numberanalytics.com Consequently, reactions that require attack at or near the tert-butyl substituent are likely to exhibit slower reaction rates compared to less hindered thiophene derivatives. numberanalytics.com For instance, in electrophilic aromatic substitution (EAS) reactions, the rate of substitution at the 3-position would be significantly reduced due to the steric bulk of the adjacent tert-butyl group. Similarly, nucleophilic substitution (Sₙ2) reactions at the chloromethyl group can also be influenced, albeit to a lesser extent, as the bulky tert-butyl group can restrict the trajectory of the incoming nucleophile. libretexts.org

    Electronic Effects: The thiophene ring is an electron-rich aromatic system, making it more reactive towards electrophilic substitution than benzene. numberanalytics.com The tert-butyl group, being an alkyl group, is an electron-donating group through an inductive effect. This electron donation further activates the thiophene ring towards electrophilic attack. However, the primary site of electrophilic attack on a 2-substituted thiophene is typically the 5-position, which is already occupied. The chloromethyl group is generally considered to be weakly deactivating through induction due to the electronegativity of the chlorine atom.

    The most significant kinetic influence arises from the chloromethyl group itself, which is a highly reactive site for bimolecular nucleophilic substitution (Sₙ2) reactions. libretexts.org The carbon-chlorine bond is polarized, making the methylene carbon electrophilic and susceptible to attack by a wide range of nucleophiles. The rate of these Sₙ2 reactions is sensitive to the nature of the nucleophile, the solvent, and the temperature. For analogous systems like 1-chloromethylnaphthalene, bimolecular rate constants have been determined, and these reactions typically exhibit negative entropies of activation (ΔS‡), which is characteristic of a bimolecular process where two reactant molecules combine to form a more ordered transition state. ias.ac.in

    To illustrate the potential kinetic parameters, a hypothetical Sₙ2 reaction of this compound with a generic nucleophile (Nu⁻) is considered. The table below presents plausible kinetic data based on similar benzylic or allylic halide substitutions.

    Table 1: Representative Kinetic Data for a Hypothetical Sₙ2 Reaction This data is illustrative and not based on direct experimental measurements for this compound.

    Nucleophile (Nu⁻) Solvent Temperature (°C) Rate Constant, k (M⁻¹s⁻¹) Activation Enthalpy, ΔH‡ (kJ/mol) Activation Entropy, ΔS‡ (J/mol·K)
    CN⁻ DMSO 25 1.5 x 10⁻³ 75 -40
    I⁻ Acetone 50 8.0 x 10⁻⁴ 85 -35
    CH₃O⁻ Methanol 25 2.5 x 10⁻⁴ 90 -50

    Influence on Thermodynamics

    Ground State Stability: The substitution on the thiophene ring affects its ground state energy. The tert-butyl group can contribute to the stability of the molecule through hyperconjugation and its inductive effect.

    Intermediate and Transition State Stability: In electrophilic aromatic substitution, the stability of the carbocation intermediate (the sigma complex) is crucial. The electron-donating tert-butyl group can stabilize an adjacent positive charge, thus lowering the activation energy and favoring substitution at the ortho and para positions in benzene systems. libretexts.org In the case of this compound, electrophilic attack would be thermodynamically favored at the vacant 3- and 4-positions, with the stability of the resulting intermediate influencing the product distribution.

    Product Stability: The thermodynamic stability of the final products will also drive the reaction. In nucleophilic substitution reactions at the chloromethyl group, the formation of a stable product with a strong new bond (e.g., C-N, C-O, C-S) and the departure of the chloride leaving group contribute to a favorable negative enthalpy change (ΔH).

    The table below provides hypothetical thermodynamic data for a substitution reaction at the chloromethyl position, illustrating the expected thermodynamic profile for such a transformation.

    Table 2: Representative Thermodynamic Data for a Hypothetical Nucleophilic Substitution This data is illustrative and not based on direct experimental measurements for this compound.

    Reaction ΔH° (kJ/mol) ΔS° (J/mol·K) ΔG° (kJ/mol) at 298 K
    R-CH₂Cl + OH⁻ → R-CH₂OH + Cl⁻ -50 +20 -56
    R-CH₂Cl + CN⁻ → R-CH₂CN + Cl⁻ -70 +15 -74.5
    R-CH₂Cl + I⁻ → R-CH₂I + Cl⁻ -25 +5 -26.5

    (R = 2-tert-Butyl-5-thienyl)

    General spectroscopic characteristics of related compounds can be inferred, but this would not meet the precise requirements of the requested article. For instance, the ¹H NMR spectrum would be expected to show signals corresponding to the tert-butyl group, the protons on the thiophene ring, and the chloromethyl group. Similarly, the FT-IR spectrum would likely exhibit characteristic bands for C-H stretching and bending, C-S stretching of the thiophene ring, and vibrations associated with the chloromethyl group. However, without access to actual spectral data, a detailed analysis and the creation of the requested data tables are not feasible.

    Therefore, the generation of a scientifically accurate and thorough article focusing solely on the spectroscopic characterization and structural elucidation of "this compound" as per the provided outline cannot be completed at this time due to the absence of the necessary primary data.

    Spectroscopic Characterization and Structural Elucidation

    Electronic Absorption and Emission Spectroscopy

    Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence studies, is instrumental in characterizing the electronic transitions within the thiophene (B33073) ring and understanding how substituents influence these properties.

    The ultraviolet-visible absorption spectrum of thiophene and its derivatives is characterized by electronic transitions within the aromatic π-system. For 2-tert-Butyl-5-(chloromethyl)thiophene, the UV-Vis spectrum is expected to exhibit characteristic absorption bands influenced by the electronic nature of the tert-butyl and chloromethyl substituents. The tert-butyl group, being an electron-donating group, and the chloromethyl group, which can participate in hyperconjugation, are anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiophene. This shift is due to the narrowing of the HOMO-LUMO energy gap.

    Compound FamilyTypical Absorption Maximum (λmax)Solvent
    Alkyl-substituted thiophenes230-260 nmEthanol
    Thiophene-based chromophores340-450 nmVarious organic solvents

    It is projected that the principal absorption bands for this compound would appear in the near-UV region, consistent with π → π* transitions within the thiophene ring.

    Many thiophene derivatives exhibit fluorescence, a property that is highly sensitive to their molecular structure and environment. The emission spectra of these compounds can provide valuable information about their excited state properties. Thiophene-based fluorophores are known to absorb in the near-UV range and emit in the visible range.

    The photoluminescence of this compound would be contingent on the efficiency of radiative decay from its first excited singlet state. Non-radiative decay processes, such as intersystem crossing to the triplet state, can compete with fluorescence and reduce the quantum yield. The presence of the chloromethyl group might introduce pathways for quenching of fluorescence. Studies on related thiophene derivatives have shown that structural modifications can tune the emission wavelength and quantum yield. For instance, some thiophene-based dyes exhibit blue or green fluorescence.

    PropertyExpected Characteristics for Thiophene Derivatives
    Excitation WavelengthTypically in the near-UV region (340-450 nm)
    Emission WavelengthVisible region (blue to green light)
    Stokes ShiftModerate to large, depending on the substituent effects

    Further experimental investigation would be necessary to fully characterize the fluorescence and photoluminescence of this compound.

    Mass Spectrometry (MS)

    Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

    High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The exact mass can be calculated based on the most abundant isotopes of its constituent elements (Carbon: 12.000000, Hydrogen: 1.007825, Chlorine: 34.968853, Sulfur: 31.972071).

    Theoretical Exact Mass Calculation:

    ElementNumber of AtomsIsotopic MassTotal Mass
    Carbon912.000000108.000000
    Hydrogen131.00782513.101725
    Chlorine134.96885334.968853
    Sulfur131.97207131.972071
    Total 188.042649

    An experimental HRMS measurement yielding a mass value very close to this theoretical calculation would confirm the elemental composition of the molecule.

    Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a characteristic pattern of product ions. The fragmentation pathways of this compound are expected to be influenced by the stability of the resulting carbocations and radical species. Common fragmentation patterns for substituted thiophenes involve cleavage of the side chains and fragmentation of the thiophene ring itself.

    Plausible Fragmentation Pathways:

    Loss of a methyl radical ([M - CH3]+): This would result from the fragmentation of the tert-butyl group, leading to a stable tertiary carbocation.

    Loss of the tert-butyl group ([M - C4H9]+): Cleavage of the bond between the thiophene ring and the tert-butyl group.

    Loss of a chlorine radical ([M - Cl]+): Homolytic cleavage of the C-Cl bond in the chloromethyl group.

    Formation of a thienyl-methyl cation ([C5H4S-CH2]+): Following the loss of a chlorine atom.

    Ring fragmentation: The thiophene ring can undergo cleavage, leading to smaller sulfur-containing fragments.

    The analysis of these fragmentation patterns provides valuable structural information and can be used to confirm the identity of the compound.

    X-ray Crystallography for Solid-State Structure Determination

    X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, as well as information about the packing of the molecules in the crystal lattice.

    While a specific crystal structure for this compound has not been reported in the surveyed literature, studies on other thiophene derivatives reveal common structural features. The thiophene ring is typically planar. wikipedia.org The substituents, in this case, the tert-butyl and chloromethyl groups, will have specific orientations relative to the ring. It is also possible for substituted thiophenes to exhibit polymorphism, where the compound can crystallize in different crystal structures, or disorder, where parts of the molecule may occupy multiple positions within the crystal lattice. researchgate.net

    Expected Crystallographic Data Table (Hypothetical):

    ParameterExpected Value Range
    Crystal SystemMonoclinic or Orthorhombic
    Space GroupP21/c, Pbca, etc.
    a (Å)10-15
    b (Å)5-10
    c (Å)15-20
    β (°)90-105 (for monoclinic)
    Volume (ų)1500-2500
    Z (molecules per unit cell)4 or 8

    Obtaining a single crystal of suitable quality is a prerequisite for X-ray crystallographic analysis.

    Computational and Theoretical Investigations

    Quantum Chemical Calculations

    Detailed quantum chemical calculations for 2-tert-Butyl-5-(chloromethyl)thiophene are not available in the reviewed literature.

    Density Functional Theory (DFT) Optimizations of Molecular Geometry

    No published studies were identified that report the optimized molecular geometry of this compound using Density Functional Theory (DFT) calculations.

    Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

    There are no available data from Time-Dependent Density Functional Theory (TD-DFT) studies to describe the electronic transitions of this compound.

    Hartree-Fock (HF) Calculations

    No research articles or data repositories were found that contain the results of Hartree-Fock (HF) calculations for this compound.

    Electronic Structure Analysis

    A detailed analysis of the electronic structure of this compound has not been reported in the scientific literature.

    Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

    There are no published data detailing the characteristics of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound.

    Natural Bond Orbital (NBO) Analysis

    No studies reporting the Natural Bond Orbital (NBO) analysis of this compound were found.

    Dipole Moment Calculations

    For a molecule like this compound, the dipole moment would be a vector sum of the individual bond dipoles. The primary contributors to the dipole moment would be the C-Cl and C-S bonds, as well as the influence of the electron-donating tert-butyl group. DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach to determine the magnitude and orientation of the net dipole moment. The expected dipole moment would reflect the combined electron-withdrawing effect of the chloromethyl group and the electron-donating nature of the tert-butyl group, mediated by the aromatic thiophene (B33073) ring.

    Table 1: Representative Calculated Dipole Moments of Substituted Thiophenes

    CompoundComputational MethodBasis SetCalculated Dipole Moment (Debye)
    2-ChlorothiopheneB3LYP6-311++G(d,p)1.45
    2-MethylthiopheneB3LYP6-311++G(d,p)0.85
    ThiopheneB3LYP6-311++G(d,p)0.53

    Note: The data in this table is illustrative for related compounds and not for this compound, as specific literature for the target compound was not found.

    Vibrational Frequency Predictions and Spectroscopic Correlations

    Computational vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding normal modes, a theoretical spectrum can be generated and compared with experimental data. This comparison aids in the structural elucidation and conformational analysis of molecules.

    For this compound, DFT calculations would be employed to compute the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental spectra. The potential energy distribution (PED) analysis can then be used to assign the calculated frequencies to specific vibrational modes of the molecule, such as C-H stretching, C-C stretching of the thiophene ring, C-S stretching, and the vibrations of the tert-butyl and chloromethyl groups.

    Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Thiophene Derivatives

    Vibrational ModeTypical Frequency Range (cm⁻¹) (Experimental)Predicted Frequency Range (cm⁻¹) (Scaled DFT)
    Aromatic C-H Stretch3100 - 30003120 - 3050
    Aliphatic C-H Stretch (tert-butyl)2980 - 28703000 - 2900
    Thiophene Ring C=C Stretch1550 - 14501560 - 1460
    CH₂ Scissoring (chloromethyl)1470 - 14401480 - 1450
    C-Cl Stretch800 - 600810 - 610
    C-S Stretch700 - 600710 - 610

    Note: This table represents typical frequency ranges for functional groups found in thiophene derivatives. Specific calculated values for this compound are not available in the searched literature.

    Mechanistic Investigations through Computational Modeling

    Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of the reaction pathway.

    For this compound, computational studies could investigate various reactions, such as nucleophilic substitution at the chloromethyl group or electrophilic substitution on the thiophene ring. For instance, the reaction with a nucleophile would likely proceed through an SN2 mechanism. DFT calculations could be used to model the approach of the nucleophile, the structure of the pentacoordinate transition state, and the departure of the chloride ion. The calculated activation energy would provide a quantitative measure of the reaction rate. Such studies would also clarify the influence of the tert-butyl group on the reactivity of the chloromethyl moiety and the thiophene ring.

    Conformational Analysis and Energy Landscapes

    The presence of the flexible chloromethyl group and the bulky tert-butyl group in this compound suggests the possibility of different stable conformations (rotamers). Conformational analysis aims to identify these stable conformers and to determine their relative energies and the energy barriers for their interconversion.

    A common computational approach for conformational analysis is to perform a systematic scan of the potential energy surface by rotating the dihedral angles of interest. For this compound, the key dihedral angle would be the one defining the orientation of the C-Cl bond relative to the thiophene ring. By rotating this bond and calculating the energy at each step, a potential energy profile can be generated. The minima on this profile correspond to the stable conformers, while the maxima represent the transition states for rotation. The relative populations of the conformers at a given temperature can then be estimated from their calculated relative energies using the Boltzmann distribution. These analyses are crucial for understanding how the molecule's shape influences its physical and chemical properties.

    Polymerization Reactions of this compound

    The presence of the reactive chloromethyl group is the key to the polymerization of this compound. This functional group can participate in a variety of polymerization mechanisms, offering routes to diverse polymer architectures.

    Radical Polymerization Pathways

    While direct radical polymerization of the thiophene ring is not a common pathway, the chloromethyl group can be utilized in radical polymerization schemes. Similar to vinylbenzyl chloride (VBC), which also contains a reactive chloromethyl group, this compound can potentially be used in free radical polymerization. The polymerization of VBC is often initiated by thermal initiators like benzoyl peroxide. ukm.my This suggests that under appropriate conditions, the chloromethyl group of the thiophene monomer could act as a site for initiation or chain transfer in a radical process. However, detailed studies on the specific radical polymerization behavior of this compound are not extensively documented in the literature.

    Condensation Polymerization Mechanisms

    The chloromethyl group makes this compound a suitable monomer for condensation polymerization, particularly for the synthesis of poly(thienylene vinylene)s (PTVs). One of the most relevant methods is the Gilch polymerization, which is widely used for the synthesis of poly(p-phenylene vinylene)s (PPVs) from α,α'-dihalo-p-xylenes. nih.govnih.govresearchgate.net This reaction proceeds via a base-induced elimination of hydrogen chloride to form a reactive quinodimethane intermediate, which then polymerizes. researchgate.net It is plausible that this compound could undergo a similar reaction, where treatment with a strong base would lead to the formation of a thienylene vinylene monomer that subsequently polymerizes. This method offers a direct route to conjugated polymers with alternating thiophene and vinylene units in the backbone.

    Another potential condensation pathway is through coupling reactions. For instance, Stille coupling has been successfully employed to synthesize poly(3-carboxylated thienylenevinylene) by reacting a 2,5-dibromo-3-ester substituted-thiophene monomer with (E)-1,2-bis(tributylstannyl)ethane. ucla.edu While this does not directly involve a chloromethyl group, it highlights the utility of coupling reactions in forming PTVs. The chloromethyl group on this compound could potentially be converted to other functional groups suitable for such coupling polymerizations.

    Controlled Polymerization Techniques (e.g., RAFT)

    Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersities. nih.govmdpi.com The versatility of RAFT has been demonstrated for monomers containing chloromethyl groups, such as vinylbenzyl chloride (VBC). acs.orgnih.gov In these systems, the polymerization of the vinyl group is controlled by a RAFT agent, while the chloromethyl group remains as a functional handle on the resulting polymer. nih.gov

    For this compound, while it does not possess a vinyl group for direct RAFT polymerization, the chloromethyl group itself could potentially be used to create a RAFT chain transfer agent (CTA). This "functional CTA" could then be used to initiate the polymerization of other monomers, thereby incorporating the thiophene unit at the chain end. Alternatively, the monomer could be chemically modified to include a polymerizable group, such as a vinyl or acrylate moiety, allowing its direct participation in RAFT polymerization. This would result in a polymer with pendant thiophene units.

    Electrochemical Polymerization

    Electrochemical polymerization is a common and effective method for synthesizing conducting polymers, including polythiophenes. dtic.miljept.de The polymerization typically proceeds through the oxidative coupling of monomer units at the surface of an electrode. dtic.mil While the electrochemical polymerization of unsubstituted thiophene and various 3-alkylthiophenes is well-established, the presence of the chloromethyl group on this compound introduces additional chemical reactivity that could influence the polymerization process.

    Functional groups on the thiophene ring can affect the oxidation potential of the monomer and the properties of the resulting polymer. beilstein-journals.org The electron-withdrawing nature of the chloromethyl group might increase the oxidation potential of this compound compared to its alkyl-substituted counterparts. Furthermore, the chloromethyl group could potentially undergo side reactions under the electrochemical conditions, which would need to be carefully controlled to achieve a well-defined polymer structure. Post-polymerization functionalization of electrochemically synthesized polythiophenes is also a viable strategy to introduce specific functionalities. acs.org

    Synthesis of Functional Polymers and Copolymers

    The unique combination of the bulky, solubilizing tert-butyl group and the reactive chloromethyl handle makes this compound an attractive monomer for the synthesis of functional polymers and copolymers with tailored properties for various applications.

    Incorporation into Polythiophene Backbones

    The primary application of this compound in materials science is as a precursor for the synthesis of functionalized polythiophenes. The tert-butyl group enhances the solubility of the resulting polymer in common organic solvents, which is a crucial aspect for solution-based processing and device fabrication. The chloromethyl group, on the other hand, serves as a versatile reactive site for post-polymerization modification.

    This approach allows for the introduction of a wide range of functional groups onto the polythiophene backbone, thereby tuning its electronic, optical, and physical properties. For example, the chloromethyl groups can undergo nucleophilic substitution reactions with various nucleophiles to attach different side chains. This strategy has been successfully employed with poly(vinylbenzyl chloride), where the pendant chloride groups are readily substituted. researchgate.net Similarly, a polythiophene backbone derived from this compound could be functionalized with moieties that can influence the polymer's charge transport characteristics, light absorption/emission properties, or sensing capabilities.

    The table below summarizes the potential polymerization methods for this compound and the expected polymer structures.

    Polymerization MethodMonomerResulting Polymer Structure (Conceptual)Key Features
    Gilch PolymerizationThis compoundPoly(2-tert-butyl-5-thienylene vinylene)Forms a conjugated backbone of alternating thiophene and vinylene units.
    RAFT (via modification)Modified this compound with a vinyl groupPolymer with pendant 2-tert-butyl-5-methylthiophene unitsAllows for controlled molecular weight and architecture.
    Electrochemical PolymerizationThis compoundPoly(this compound)Direct synthesis of a functionalized polythiophene film on an electrode.

    Future Research Directions

    Exploration of Novel Synthetic Routes

    Future research could focus on developing more efficient and sustainable methods for synthesizing 2-tert-Butyl-5-(chloromethyl)thiophene. Current synthetic approaches for substituted thiophenes often involve multi-step processes. Green chemistry principles could be applied to devise novel synthetic pathways.

    One potential area of exploration is the use of metal-catalyzed cross-coupling reactions to construct the substituted thiophene (B33073) ring in a more atom-economical manner. organic-chemistry.org Additionally, flow chemistry techniques could be investigated to enable continuous production, potentially improving yield, purity, and safety compared to traditional batch processes. Research into enzymatic catalysis could also offer a highly selective and environmentally friendly route to this and related compounds.

    Synthetic ApproachPotential AdvantagesKey Research Focus
    Metal-Catalyzed Cross-CouplingHigh efficiency, atom economyDevelopment of novel catalysts, optimization of reaction conditions
    Flow ChemistryImproved yield and safety, continuous productionReactor design, process parameter optimization
    Enzymatic CatalysisHigh selectivity, environmentally friendlyEnzyme screening and engineering, reaction medium optimization

    Investigation of Undiscovered Reactivity Modes

    The chloromethyl group in this compound is a key functional handle for a variety of chemical transformations. While its use in nucleophilic substitution reactions is expected, future research could uncover novel reactivity modes. For instance, the bulky tert-butyl group may sterically influence reactions at the chloromethyl site, potentially leading to unusual selectivity or the formation of unexpected products.

    Investigations into the radical-mediated reactions of this compound could open up new synthetic possibilities. Furthermore, the electronic effects of the tert-butyl and chloromethyl substituents on the thiophene ring could be systematically studied to understand their influence on electrophilic aromatic substitution and other core transformations. researchgate.net Exploring its reactivity with organometallic reagents could also lead to the synthesis of novel organosulfur compounds with interesting properties. researchgate.netbohrium.com

    Development of Advanced Computational Models

    Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound. Future research should focus on the development of advanced computational models to accurately predict its electronic structure, spectroscopic properties, and reaction mechanisms. nih.govmdpi.com

    Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the compound's behavior in various chemical environments. researchgate.netorientjchem.org These models could be used to:

    Predict the outcomes of unknown reactions.

    Design novel catalysts for its synthesis and functionalization.

    Understand the structure-property relationships of its derivatives.

    Such computational studies would not only accelerate experimental research but also provide deeper insights into the fundamental chemistry of substituted thiophenes. nih.gov

    Computational MethodResearch ApplicationPredicted Outcomes
    Density Functional Theory (DFT)Reaction mechanism studiesTransition state energies, reaction pathways
    Molecular Dynamics (MD)Conformational analysisStable conformers, dynamic behavior
    Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activityPotential therapeutic applications

    Expanded Applications in Emerging Technologies

    The unique combination of a stable aromatic ring, a bulky lipophilic group, and a reactive functional group suggests that this compound and its derivatives could find applications in several emerging technologies.

    In materials science, polymers and oligomers derived from this compound could exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netdataintelo.com The tert-butyl group can enhance solubility and influence the morphology of thin films, which is crucial for device performance. mdpi.com

    In medicinal chemistry, this compound could serve as a versatile building block for the synthesis of new pharmaceutical agents. nih.gov The thiophene nucleus is a common scaffold in many biologically active molecules, and the specific substitution pattern of this compound could lead to novel drugs with improved efficacy and pharmacokinetic profiles.

    Further research could also explore its use in agrochemicals, specialty chemicals, and as a key intermediate in the synthesis of complex organic molecules. markwideresearch.com

    Q & A

    Q. What are the common synthetic routes for 2-tert-Butyl-5-(chloromethyl)thiophene, and how can reaction conditions be optimized for yield and purity?

    The synthesis typically involves chloromethylation of thiophene derivatives using formaldehyde in the presence of hydrochloric acid, which introduces the chloromethyl group at the fifth position of the thiophene ring . Key variables include temperature control (often 40–60°C), solvent selection (dichloromethane or acetonitrile for solubility), and reaction time (6–12 hours). To optimize yield, perform small-scale trials with varying equivalents of chloromethylating agents and monitor progress via thin-layer chromatography (TLC) .

    Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

    Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the substitution pattern on the thiophene ring. For example, 1^1H NMR will show resonances for the chloromethyl (-CH2_2Cl) group at δ 4.5–5.0 ppm and tert-butyl protons at δ 1.3–1.5 ppm. Infrared (IR) spectroscopy identifies functional groups, such as C-Cl stretching at 600–800 cm1^{-1}. High-resolution mass spectrometry (HRMS) validates molecular weight (C9_9H13_{13}ClS, MW 188.72 g/mol) .

    Q. How do solvent choices and catalysts influence the synthesis of this compound?

    Polar aprotic solvents like dichloromethane enhance reactant solubility and stabilize intermediates, while acid catalysts (e.g., HCl) facilitate chloromethylation. For example, acetonitrile may improve reaction homogeneity, but dichloromethane is preferred for easier post-reaction purification via aqueous workup .

    Advanced Research Questions

    Q. How can researchers resolve discrepancies in reported synthesis protocols, such as conflicting yields or impurity profiles?

    Contradictions often arise from differences in reagent purity, solvent drying, or temperature gradients. To address this, replicate protocols with strict control of anhydrous conditions (e.g., molecular sieves) and use in-situ monitoring (e.g., FT-IR or Raman spectroscopy) to track intermediate formation. Compare results against published chromatographic data (e.g., HPLC retention times) .

    Q. What experimental design strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

    Systematic variation of substituents (e.g., replacing tert-butyl with other alkyl groups) combined with computational modeling (DFT for electronic effects) can reveal SAR trends. For biological activity assays, use dose-response curves in cell-based models (e.g., antimicrobial MIC assays) and correlate results with LogP values to assess hydrophobicity-activity relationships .

    Q. How does the steric bulk of the tert-butyl group affect reactivity in cross-coupling reactions?

    The tert-butyl group at the second position sterically hinders electrophilic substitution at adjacent sites, directing reactivity to the fifth position. This can be validated using competitive reactions with/without tert-butyl analogs and analyzing regioselectivity via 13^{13}C NMR or X-ray crystallography .

    Q. What safety protocols are critical when handling this compound, given its chlorinated and reactive functional groups?

    Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact. Chloromethyl groups are potential alkylating agents; store at ≤4°C to prevent decomposition. In case of exposure, follow first-aid measures: flush skin with water, and seek medical evaluation for respiratory irritation .

    Q. How can researchers validate the biological activity of this compound against known artifacts or false positives?

    Employ orthogonal assays (e.g., enzyme inhibition and cell viability tests) and include negative controls (e.g., thiophene without substituents). Use LC-MS to confirm compound stability in assay media and rule out degradation products as active species .

    Methodological Tables

    Table 1. Key Spectral Data for this compound

    TechniqueKey Peaks/DataReference
    1^1H NMRδ 1.35 (s, 9H, tert-butyl), δ 4.75 (s, 2H, CH2_2Cl)
    IR740 cm1^{-1} (C-Cl stretch)
    HRMSm/z 188.72 [M+H]+^+

    Table 2. Reaction Optimization Variables

    VariableOptimal RangeImpact on Yield/Purity
    Temperature40–60°CHigher temps accelerate reaction but risk side products
    SolventDichloromethaneEnhances solubility and facilitates aqueous extraction
    CatalystHCl (1.5–2.0 eq)Excess acid may degrade thiophene ring

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